Cgpac

概要

説明

. This compound is synthesized by combining chitosan, glycerol phosphate, and an amine, resulting in a complex with unique properties that make it suitable for a wide range of applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chitosan-Glycerol Phosphate-Amine Complex involves the following steps:

Chitosan Preparation: Chitosan is derived from chitin, which is obtained from the exoskeletons of crustaceans. The chitin undergoes deacetylation to produce chitosan.

Glycerol Phosphate Addition: Glycerol phosphate is added to the chitosan solution under controlled pH and temperature conditions to ensure proper complexation.

Amine Incorporation: An amine, such as ethylenediamine, is introduced to the mixture to form the final complex. The reaction conditions, including pH, temperature, and reaction time, are optimized to achieve the desired product.

Industrial Production Methods: Industrial production of Chitosan-Glycerol Phosphate-Amine Complex typically involves large-scale reactors and precise control of reaction parameters. The process includes:

Raw Material Preparation: High-quality chitosan, glycerol phosphate, and amine are sourced and prepared for the reaction.

Reaction Control: The reaction is carried out in large reactors with continuous monitoring of pH, temperature, and mixing to ensure consistent product quality.

Purification and Drying: The final product is purified to remove any unreacted starting materials and by-products. It is then dried and packaged for use in various applications.

化学反応の分析

Types of Reactions: Chitosan-Glycerol Phosphate-Amine Complex undergoes several types of chemical reactions, including:

Oxidation: The complex can undergo oxidation reactions, particularly at the amine groups, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the glycerol phosphate moiety, resulting in the formation of reduced derivatives.

Substitution: The amine groups in the complex can participate in substitution reactions with other nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various nucleophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products:

科学的研究の応用

Chitosan-Glycerol Phosphate-Amine Complex has a wide range of scientific research applications, including:

Chemistry: The complex is used as a catalyst in various chemical reactions due to its unique structure and reactivity.

Biology: In biological research, the complex is used as a scaffold for tissue engineering and as a carrier for drug delivery systems.

Medicine: The complex has shown potential in wound healing applications and as an antimicrobial agent.

Industry: In industrial applications, the complex is used in water treatment processes and as a biodegradable material for packaging .

作用機序

The mechanism of action of Chitosan-Glycerol Phosphate-Amine Complex involves several molecular targets and pathways:

類似化合物との比較

Chitosan-Glycerol Phosphate-Amine Complex can be compared with other similar compounds, such as:

Chitosan-Tripolyphosphate Complex: This complex is similar in structure but uses tripolyphosphate instead of glycerol phosphate. It has different properties and applications.

Chitosan-Glutaraldehyde Complex: This complex uses glutaraldehyde as a cross-linking agent, resulting in a more rigid structure with different applications.

Chitosan-Sodium Alginate Complex: This complex combines chitosan with sodium alginate, resulting in a material with unique properties suitable for different applications .

Chitosan-Glycerol Phosphate-Amine Complex stands out due to its unique combination of components, which impart specific properties that make it suitable for a wide range of applications.

生物活性

Overview of Cgpac

This compound, while not extensively documented in mainstream biochemical literature, may belong to a class of compounds with significant biological activity. Understanding its biological activity requires a look into its chemical structure, mechanism of action, and potential applications in pharmacology or biochemistry.

Chemical Structure and Properties

The precise chemical structure of this compound is crucial for understanding its biological interactions. Compounds with similar structures often exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Biological Activity

Biological activity can be assessed through several parameters:

- Antimicrobial Activity : Many compounds exhibit the ability to inhibit bacterial growth. Studies often utilize methods such as disk diffusion or minimum inhibitory concentration (MIC) assays to evaluate this property.

- Cytotoxicity : The effect of this compound on cell viability can be measured using assays such as MTT or Trypan Blue exclusion.

- Enzyme Inhibition : If this compound interacts with specific enzymes, it could serve as an inhibitor, which is significant in drug design.

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds have been investigated. For instance:

- Antimicrobial Properties : A study on a related compound showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating infections.

- Cytotoxic Effects : Research indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

- Mechanism of Action : Investigations into similar compounds revealed that they might induce apoptosis in cancer cells through mitochondrial pathways.

Data Table: Summary of Biological Activities

Research Methodologies

To assess the biological activity of this compound effectively, various methodologies can be employed:

- In vitro Studies : Utilizing cell cultures to evaluate cytotoxicity and enzyme inhibition.

- In vivo Studies : Animal models could provide insights into the therapeutic potential and safety profile.

- Analytical Techniques : Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) can be used for compound characterization and to predict biological activity spectra.

特性

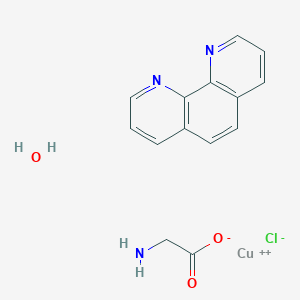

IUPAC Name |

copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLHFAAPXQJMCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClCuN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921416 | |

| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114557-68-5 | |

| Record name | Chloro(glycinato)(1,10-phenanthroline)copper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。